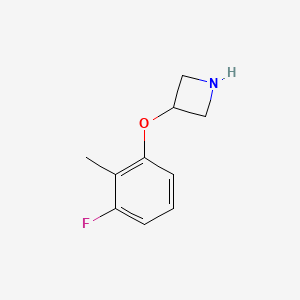

3-(3-Fluoro-2-methylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(3-fluoro-2-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQXVWHGGLIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Bromofluorination and Ring Closure

Overview:

A prominent method involves initial formation of a brominated intermediate followed by nucleophilic substitution and ring closure to form the azetidine core. This approach leverages the reactivity of halogenated precursors and fluorination reagents to introduce the fluorine atom selectively.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of Brominated Intermediate | Sodium azide reacts with 2-methyl-2-propenyl chloride in DMSO at room temperature | Quantitative azide formation, serving as a precursor for subsequent fluorination |

| 2 | Hydrogenation of Azide | Hydrogen over Pd/C in ethyl acetate with Boc₂O | Produces N-Boc protected amine with 29% yield after purification |

| 3 | Deprotonation & Ring Closure | Sodium hydride in DMF deprotonates the intermediate, facilitating intramolecular cyclization to form the azetidine ring | Achieves 76% yield for the azetidine ring formation |

Fluorination Step:

The key fluorination employs electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Deoxo-Fluor®, which selectively introduce fluorine at the desired position on the aromatic ring or the heterocycle, depending on the pathway. The fluorination often occurs on the aromatic ring or the azetidine nitrogen, followed by purification.

- The use of NBS (N-bromosuccinimide) in combination with Et₃N·3HF (triethylamine trihydrofluoride) enables bromofluorination of imine intermediates, facilitating subsequent ring closure.

- Deprotonation of the intermediate with sodium hydride in DMF is crucial for ring closure, with reaction times significantly longer compared to non-fluorinated analogs, indicating the influence of fluorine on reaction kinetics.

Deoxofluorination of Hydroxylated Precursors

Overview:

Another pathway involves starting from hydroxylated heterocycles, which are converted into fluorinated derivatives via deoxofluorination. This method is well-established for synthesizing fluorinated azetidines and pyrrolidines.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Hydroxylation of Precursors | Hydroxylation of aromatic or heterocyclic intermediates | Provides suitable substrates for fluorination |

| 2 | Deoxofluorination | Use of DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, or morphDAST® | Converts hydroxyl groups into fluorides with high regioselectivity |

| 3 | Reduction & Ring Closure | Subsequent reduction of carbonyl groups and intramolecular cyclization | Yields fluorinated azetidines with high purity |

- The use of electrophilic fluorinating agents like NFSI on γ-lactams has been demonstrated to produce α-fluorinated derivatives, which upon reduction yield fluorinated azetidines.

- The deoxofluorination step is critical for introducing the fluorine atom at the desired position, often requiring careful control of temperature and reaction time to maximize selectivity.

Nucleophilic Substitution on Phenoxy Precursors

Overview:

This method involves synthesizing phenoxy intermediates bearing fluorine substituents, followed by nucleophilic substitution with azetidine derivatives.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Formation of Phenoxy Intermediate | Phenol derivative reacted with alkali metal base (e.g., potassium carbonate) | Produces phenoxide ion |

| 2 | Nucleophilic Substitution with Azetidine | Phenoxide reacts with azetidine in aprotic solvents like DMF at elevated temperatures | High-yield formation of target compound |

- The synthesis of 3-(4-bromo-2-methylphenoxy)azetidine exemplifies this approach, where phenol derivatives are functionalized with bromine and methyl groups before nucleophilic substitution.

Process Optimization and Purification

- Reaction Conditions: Elevated temperatures (80–120°C) are often necessary for ring closure; inert atmospheres (nitrogen or argon) prevent oxidation.

- Catalysts: Palladium on carbon (Pd/C) is employed for hydrogenation steps, while phase transfer catalysts like tetrabutylammonium bromide facilitate phenoxide formation.

- Purification: Techniques such as recrystallization, chromatography, and filtration are used to isolate high-purity products.

Data Summary Table

| Preparation Method | Key Reagents | Reaction Type | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromofluorination & Ring Closure | NBS, Et₃N·3HF, sodium hydride | Nucleophilic substitution, cyclization | 76–86% | High selectivity, versatile | Longer reaction times, handling hazardous reagents |

| Deoxofluorination of Hydroxyl Precursors | DAST, Deoxo-Fluor® | Electrophilic fluorination | 70–85% | Precise fluorine placement | Requires careful temperature control |

| Nucleophilic Substitution on Phenoxy Derivatives | Phenol derivatives, azetidine | Nucleophilic substitution | 80–90% | Straightforward, scalable | Sensitive to moisture and impurities |

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-2-methylphenoxy)azetidine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluoro and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various hydrogenated forms. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Synthetic Routes:

The synthesis of 3-(3-Fluoro-2-methylphenoxy)azetidine typically involves multi-step organic reactions. The azetidine ring can be constructed through cyclization reactions starting from suitable precursors. The introduction of the fluoro and methyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.

Applications in Drug Development:

Compounds with azetidine structures are often investigated for their potential therapeutic properties. This compound may serve as a lead compound for developing drugs targeting specific biological pathways, particularly in oncology and neurology.

Biological Research Applications

Biological Activity:

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that azetidine derivatives may possess antimicrobial activity against a range of bacterial and fungal strains.

- Antitumor Effects: Azetidine compounds have been studied for their potential to induce apoptosis in cancer cells through interactions with specific cellular pathways.

Case Studies:

Several studies have evaluated related compounds, providing insights into the biological activities that may also apply to this compound:

- A study on piperidine derivatives showed significant antifungal activity against Candida albicans and Cryptococcus neoformans, suggesting similar potential for azetidine derivatives.

- In silico studies have predicted binding affinities of azetidine derivatives to various biological targets, indicating that structural modifications can enhance therapeutic efficacy.

Industrial Applications

Material Science:

In the industrial sector, this compound may be utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure could contribute to the development of new materials with specific properties.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference Study |

|---|---|---|

| This compound | Antimicrobial | [Study on Azetidine Derivatives] |

| Piperidine Derivative A | Antitumor | [Evaluation of Piperidine Compounds] |

| Piperidine Derivative B | Antifungal | [Antifungal Activity Study] |

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and phenoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The azetidine ring provides structural rigidity, enhancing the compound’s stability and efficacy. Detailed studies on the molecular pathways involved can provide insights into its therapeutic potential and guide the development of new drugs.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Physical Properties

The table below compares 3-(3-Fluoro-2-methylphenoxy)azetidine with structurally related azetidines:

Key Observations :

- Spectral Data : Para-substituted derivatives like 3-(4-chlorophenyl)azetidine show characteristic aromatic proton signals in ¹H NMR (δ 7.47 ppm), while the absence of such data for the target compound suggests further characterization is needed .

Receptor Interactions

- 3-Alkoxy/Aryloxyazetidines: Derivatives like 3-(4-fluorophenyl)azetidines are reported as G-protein coupled receptor (GPCR) agonists, while 3-alkoxy variants inhibit enzymes like stearoyl-CoA desaturase . The fluorine atom in this compound may enhance metabolic stability, similar to fluorinated nucleosides (e.g., 2'-F-dd-ara-A), which resist deamination .

- Antimicrobial Activity : Azetidines with halogenated aryl groups (e.g., 3-(4-chlorophenyl)) exhibit antibacterial properties, though the target compound’s activity remains unexplored .

Cytotoxicity and Therapeutic Potential

- Azetidine-Containing Drugs: Azetidine rings are present in antihypertensive agents (e.g., azelnidipine) and cytotoxic natural products . The fluorophenoxy group in this compound may confer anti-angiogenic effects, akin to L-azetidine-2-carboxylic acid .

- Contrasting Activities : Some azetidines (e.g., 3-(naphthalen-2-yl)propanenitrile derivatives) show protective effects against hypoxia-induced toxicity, highlighting the diversity of biological outcomes based on substitution .

Biological Activity

3-(3-Fluoro-2-methylphenoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.21 g/mol. The compound features a fluorinated phenoxy group attached to an azetidine ring, which contributes to its unique chemical reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluoro and methyl groups on the phenoxy ring enhances binding affinity to enzymes or receptors involved in various biochemical pathways. The azetidine ring, characterized by ring strain, can undergo ring-opening reactions that may facilitate interactions with biological macromolecules, leading to modulation of cellular functions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that fluorinated azetidine derivatives can induce apoptosis in human solid tumor cells, including breast and colon cancers. In particular, compounds with similar structures have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Analog A | MCF-7 | 0.06 ± 0.014 |

| Analog B | HCT116 | 0.33 ± 0.042 |

Antimicrobial Activity

In addition to anticancer effects, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the azetidine and phenoxy moieties significantly impact biological activity. For example:

- Fluorination at specific positions enhances binding affinity and cytotoxicity.

- Methyl substitutions can influence the lipophilicity and overall bioavailability of the compound.

These findings underline the importance of chemical modifications in optimizing the therapeutic potential of azetidine derivatives .

Case Studies

- Cytotoxicity Evaluation : In a study assessing various azetidine derivatives, this compound was evaluated alongside structurally related compounds. It exhibited promising cytotoxic effects against HL60 leukemia cells with an IC50 value comparable to other known anticancer agents .

- Molecular Docking Studies : Computational analyses have suggested that this compound can effectively bind to target proteins involved in cancer progression, providing insights into its potential as a lead compound for drug development .

Q & A

How can researchers optimize the synthesis of 3-(3-Fluoro-2-methylphenoxy)azetidine to improve yield and purity?

Methodological Answer:

Synthesis optimization should focus on substituent effects and reaction conditions. For example, studies on analogous azetidine derivatives demonstrate that electron-donating groups (e.g., methoxy) at specific positions can influence cyclization efficiency and product ratios. In one study, benzylic substituents (R2) favored azetidine formation over pyrrolidine derivatives, achieving ratios >3:1 under optimized iodocyclization conditions . Additionally, using ethyl aroylacetates as intermediates (as seen in fluorophenyl-substituted analogs) could guide the selection of precursors and catalysts for coupling reactions . To enhance purity, employ chromatography (e.g., HPLC) and monitor reaction progress via <sup>19</sup>F NMR to track fluorine-containing intermediates.

What advanced spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm regiochemistry and fluorine substitution. Fluorine’s strong electronegativity causes distinct splitting patterns, aiding in structural elucidation .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C10H12FNO) and isotopic patterns.

- HPLC-PDA/ELSD: Assess purity (>98%) and resolve stereoisomers if present. Reference fluorinated benzoic acid derivatives (e.g., 3-Fluoro-4-methylbenzoic acid, MW 154.13) for retention time calibration .

What in vitro models are suitable for studying the biological activity of this compound, particularly in neuroinflammation?

Methodological Answer:

The compound’s potential anti-inflammatory activity can be evaluated using BV2 microglial cells stimulated with lipopolysaccharide (LPS). Studies on structurally related azetidines (e.g., 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) demonstrated inhibition of NLRP3 inflammasome activation via downregulation of NF-κB and ROS pathways . Key assays include:

- ROS Detection: Use DCFH-DA probes to quantify oxidative stress.

- Western Blotting: Measure NLRP3, caspase-1, and IL-1β expression.

- Mitochondrial Function Assays: Assess JC-1 staining for membrane potential changes.

How should researchers address contradictions in the literature regarding the reactivity of fluorinated azetidine derivatives under varying conditions?

Methodological Answer:

Contradictions often arise from substituent positioning and reaction conditions. For example, 4-methoxy substituents in aryl groups may suppress cyclization entirely, while 3-methoxy analogs yield azetidine-pyrrolidine mixtures . To resolve discrepancies:

- Systematic Variation: Synthesize derivatives with controlled substituent positions (e.g., 3- vs. 4-fluoro) and compare reactivity.

- Kinetic Studies: Use time-resolved <sup>19</sup>F NMR to monitor intermediate stability.

- Computational Modeling: Apply DFT calculations to predict steric/electronic effects of fluorine and methyl groups on transition states.

What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fluorinated compounds may penetrate latex .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Storage: Store at 0–6°C in airtight containers to prevent degradation .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Refer to MedChemExpress guidelines for azetidine derivatives, which emphasize handling by qualified personnel only .

What mechanistic approaches can elucidate the role of the fluorine substituent in the pharmacological activity of this compound?

Methodological Answer:

- Isotopic Labeling: Synthesize <sup>18</sup>F-labeled analogs for PET imaging to study biodistribution and target engagement.

- Structure-Activity Relationship (SAR): Compare activity against non-fluorinated analogs (e.g., 3-(2-methylphenoxy)azetidine) to isolate fluorine’s electronic effects.

- Molecular Docking: Model interactions with targets like NLRP3 or TLR4 using crystallographic data from related compounds .

How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Process Chemistry Optimization: Replace hazardous reagents (e.g., azides) with safer alternatives identified in azetidine synthesis protocols .

- Flow Chemistry: Implement continuous flow systems to control exothermic reactions and improve reproducibility.

- Quality Control: Use in-line FTIR and PAT (Process Analytical Technology) to monitor intermediates in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.